molecular formula C17H26N2O3S B296285 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide

Katalognummer B296285
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: BZNGDRPYZWGEGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Cyclohexyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide, commonly known as CMMDCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of CMMDCA is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CMMDCA has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of inflammation and cell growth. Additionally, CMMDCA has been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
CMMDCA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). CMMDCA has also been found to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation. In addition, CMMDCA has been found to induce cell cycle arrest and apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CMMDCA in lab experiments is its potential therapeutic applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential. Additionally, the potential toxicity and side effects of CMMDCA need to be thoroughly studied before it can be used in clinical trials.

Zukünftige Richtungen

There are several future directions for the study of CMMDCA. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential as a treatment for other diseases such as Alzheimer's disease and rheumatoid arthritis. Additionally, the development of CMMDCA analogs with improved efficacy and reduced toxicity is an area of future research.

Synthesemethoden

The synthesis of CMMDCA involves the reaction of cyclohexylamine with 2,6-dimethylphenylacetyl chloride, followed by the addition of methylsulfonyl chloride. This results in the formation of CMMDCA as a white crystalline solid. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

CMMDCA has been studied extensively for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. In neurology, CMMDCA has shown potential as a treatment for neuropathic pain and multiple sclerosis. In oncology, CMMDCA has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, CMMDCA has been studied for its potential to modulate the immune system and reduce inflammation.

Eigenschaften

Molekularformel

C17H26N2O3S

Molekulargewicht

338.5 g/mol

IUPAC-Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C17H26N2O3S/c1-13-8-7-9-14(2)17(13)18-16(20)12-19(23(3,21)22)15-10-5-4-6-11-15/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)

InChI-Schlüssel

BZNGDRPYZWGEGR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

Löslichkeit

50.8 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.